molecular formula C21H30O3 B1144528 Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester CAS No. 7432-30-6

Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester

Cat. No.: B1144528
CAS No.: 7432-30-6
M. Wt: 330.5 g/mol
InChI Key: FIWDPTZCMLYHJY-KUTPFEKRSA-N
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Description

Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester is a derivative of retinoic acid, a metabolite of vitamin A. This compound is known for its potent biological activity and is involved in various physiological processes, including cell differentiation and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester typically involves the epoxidation of retinoic acid followed by esterification. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the 5,6-epoxy derivative . The subsequent esterification can be carried out using methanol in the presence of an acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, substituted derivatives, and further oxidized compounds. These products retain the core structure of retinoic acid but exhibit different biological activities .

Scientific Research Applications

Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cell differentiation and proliferation.

    Medicine: Investigated for its potential in treating skin disorders, cancer, and other diseases.

    Industry: Used in the formulation of cosmetics and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding activates the transcription of genes involved in cell differentiation and proliferation. The epoxide group enhances the compound’s binding affinity and specificity for RARs, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retinoic acid, 5,6-epoxy-5,6-dihydro-, methyl ester is unique due to its epoxide group, which enhances its biological activity and specificity. This makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

7432-30-6

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C21H30O3/c1-16(9-7-10-17(2)15-18(22)23-6)11-14-21-19(3,4)12-8-13-20(21,5)24-21/h7,9-11,14-15H,8,12-13H2,1-6H3/b10-7+,14-11+,16-9+,17-15+/t20-,21+/m1/s1

InChI Key

FIWDPTZCMLYHJY-KUTPFEKRSA-N

Isomeric SMILES

C/C(=C\C=C\C(=C\C(=O)OC)\C)/C=C/[C@]12[C@](O1)(CCCC2(C)C)C

Canonical SMILES

CC(=CC=CC(=CC(=O)OC)C)C=CC12C(CCCC1(O2)C)(C)C

Synonyms

5,6-Epoxy-5,6-dihydroretinoic Acid Methyl Ester; 

Origin of Product

United States

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